molecular formula C16H15NO3S B2935281 1-(4-Methylphenyl)-5-oxo-2-thien-2-ylpyrrolidine-3-carboxylic acid CAS No. 855715-09-2

1-(4-Methylphenyl)-5-oxo-2-thien-2-ylpyrrolidine-3-carboxylic acid

Cat. No.: B2935281
CAS No.: 855715-09-2
M. Wt: 301.36
InChI Key: PRTGINCKDPPNSZ-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-5-oxo-2-thien-2-ylpyrrolidine-3-carboxylic acid is a complex organic compound featuring a pyrrolidine ring, a thienyl group, and a carboxylic acid functional group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylphenyl)-5-oxo-2-thien-2-ylpyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the nucleophilic substitution route, where starting materials like phenol, para cresol, and para dihalobenzene undergo condensation reactions . The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylphenyl)-5-oxo-2-thien-2-ylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 1-(4-Methylphenyl)-5-oxo-2-thien-2-ylpyrrolidine-3-carboxylic acid is unique due to its combination of a pyrrolidine ring, thienyl group, and carboxylic acid functional group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in various research fields .

Properties

IUPAC Name

1-(4-methylphenyl)-5-oxo-2-thiophen-2-ylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S/c1-10-4-6-11(7-5-10)17-14(18)9-12(16(19)20)15(17)13-3-2-8-21-13/h2-8,12,15H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRTGINCKDPPNSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(C(CC2=O)C(=O)O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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